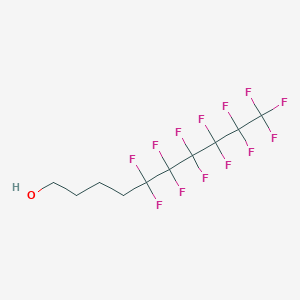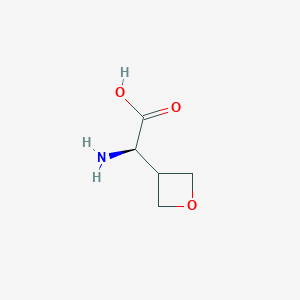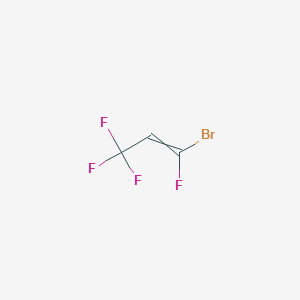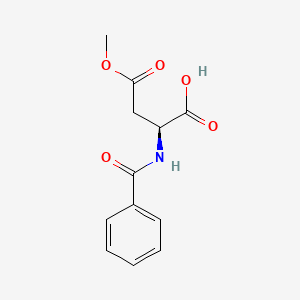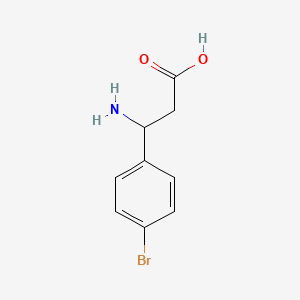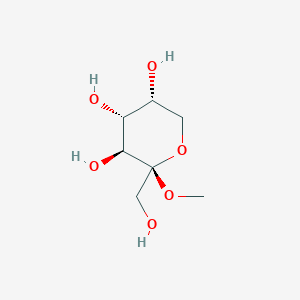
Methyl beta-d-fructopyranoside
Vue d'ensemble
Description
Methyl beta-D-fructopyranoside is a type of glycoside derived from the ketose D-fructose . It is the thermodynamically most stable methyl glycoside of D-fructose . The compound is sourced from the herbs of Pteris semipinnata .
Synthesis Analysis
The synthesis of Methyl beta-D-fructopyranoside involves a modified procedure where D-fructose is dissolved in methanol and acetyl chloride is added at room temperature . The reaction is stirred for 25 hours .Molecular Structure Analysis
In Methyl beta-D-fructopyranoside, the pyranose ring is close to being an ideal 2C5 chair . The compound forms bilayers involving a complex hydrogen-bonding pattern of five independent hydrogen bonds .Physical And Chemical Properties Analysis
Methyl beta-D-fructopyranoside has a molecular formula of C7H14O6 and an average mass of 194.182 Da . It is a powder in physical form . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 380.9±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C .Applications De Recherche Scientifique
Synthesis of Fructose-based Surfactants
Methyl β-D-fructopyranoside is used in the synthesis of a new class of surfactants . These surfactants are based on bioderived building blocks including fructose, fatty acid methyl esters (FAME), and hydroxy propionitrile (cyanoethanol, 3-HP) . The produced surfactants have excellent properties with critical micelle concentrations and Krafft points comparable to current glucose-based surfactants .
Biomass Valorization
Methyl β-D-fructopyranoside plays a role in biomass valorization, which is a sustainable alternative to petroleum-based energy and commodities . In this context, copper radical oxidases (CROs) from Auxiliary Activity Family 5/Subfamily 2 (AA5_2) are attractive biocatalysts for the selective oxidation of primary alcohols to aldehydes . Methyl β-D-fructopyranoside is used in the production of renewable plastic polymer precursors and other chemicals .
Production of Aryl Alcohol Oxidases
Methyl β-D-fructopyranoside is used in the production of aryl alcohol oxidases (AAOs). Two homologues from the filamentous fungi Fusarium graminearum and F. oxysporum have been defined as predominant AAOs . These AAOs have weak activity on carbohydrates, but instead efficiently oxidize specific aryl alcohols .
Oxidation of Hydroxymethyl Furfural (HMF)
Both Fgr AAO and Fox AAO, which are produced using Methyl β-D-fructopyranoside, oxidize hydroxymethyl furfural (HMF) directly to 5-formyl-2-furoic acid (FFCA) . This process is significant in the production of renewable plastic polymer precursors .
Desymmetrization of Glycerol
Methyl β-D-fructopyranoside is used in the desymmetrization of the bioproduct glycerol to the uncommon L-isomer of glyceraldehyde . This process is important in the production of high-value bio-products through selective derivatization .
Chemical Industry
Methyl β-D-fructopyranoside is used in the chemical industry due to its various properties . It is used in the production of various products including detergents, softeners, cosmetics, coatings, and personal care products .
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl β-D-fructopyranoside is a glycoside that is made up of a pyranose ring and the sugar D-fructose
Mode of Action
The molecule is stable because of its hydrogen bonds, which are formed between the oxygen atom of the hydroxyl group and the hydrogen atom of the methyl group . Methyl β-D-fructopyranoside has two chiral centers, so it can exist as two enantiomers . The most common form is D- (+)-methyl β-d-fructopyranoside, which has a configuration of R (right) and S (left) .
Biochemical Pathways
It’s known that glycosides like methyl β-d-fructopyranoside can participate in various organic synthesis reactions .
Pharmacokinetics
Its molecular weight is 19418 g/mol , which could influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that the compound forms bilayers involving a complex hydrogen-bonding pattern of five independent hydrogen bonds .
Action Environment
It’s known that the compound is stable and can be stored at 2°c - 8°c .
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7(3-8)6(11)5(10)4(9)2-13-7/h4-6,8-11H,2-3H2,1H3/t4-,5-,6+,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKXYJAUJLWHFF-MVIOUDGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(C(C(CO1)O)O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl b-D-fructopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate](/img/structure/B3041850.png)


![2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B3041858.png)
